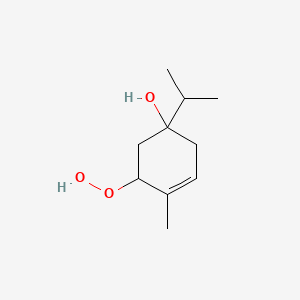
5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: is a chemical compound with the molecular formula C10H18O3 It is a derivative of terpineol, a naturally occurring monoterpene alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol typically involves the hydroperoxidation of 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol. This reaction can be carried out using hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroperoxide group in 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol can undergo further oxidation to form various oxidation products, including ketones and aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohol, 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroperoxide group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of hydroperoxides on cellular processes. Hydroperoxides are known to play a role in oxidative stress and can be used to investigate the mechanisms of oxidative damage in cells.
Medicine: The compound’s potential antioxidant properties make it of interest in the development of therapeutic agents. It may be studied for its ability to protect cells from oxidative damage and its potential use in treating diseases associated with oxidative stress.
Industry: In the industrial sector, this compound can be used as a precursor in the production of fragrances, flavors, and other fine chemicals. Its hydroperoxide group can be utilized in various chemical transformations to produce valuable products.
Wirkmechanismus
The mechanism of action of 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol involves the reactivity of its hydroperoxide group. Hydroperoxides can decompose to form free radicals, which can initiate various chemical reactions. In biological systems, these free radicals can interact with cellular components, leading to oxidative damage. The compound’s antioxidant properties may involve scavenging these free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: This compound is the parent alcohol from which 5-Hydroperoxy-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol is derived.
Terpinen-4-ol: A related monoterpene alcohol with similar structural features.
Limonene-1,2-diol: Another monoterpene derivative with a similar cyclohexene ring structure.
Uniqueness: this compound is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
740811-25-0 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-hydroperoxy-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(11)5-4-8(3)9(6-10)13-12/h4,7,9,11-12H,5-6H2,1-3H3 |
InChI-Schlüssel |
KOHARZPSOHZTIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1OO)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


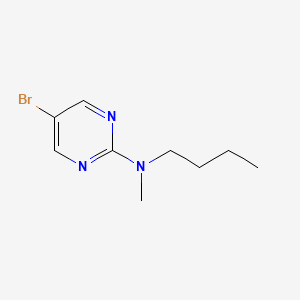
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
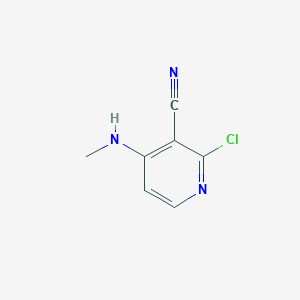
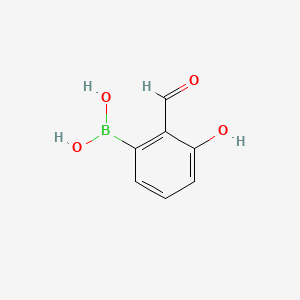
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
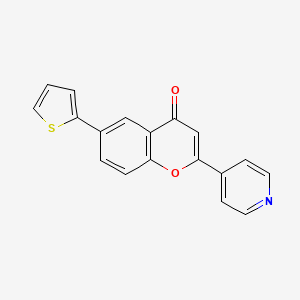

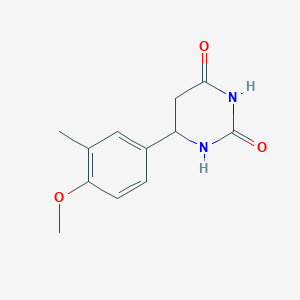
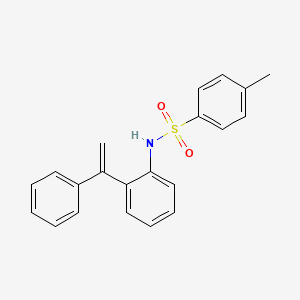
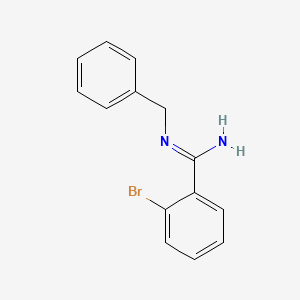
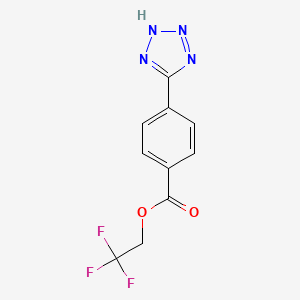
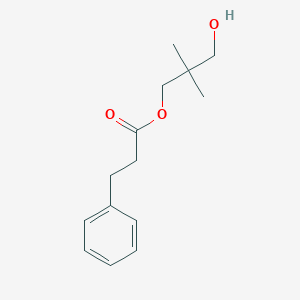
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
